molecular formula C12H15N3O B096340 N'-cyclohexylideneisonicotinohydrazide CAS No. 15407-81-5

N'-cyclohexylideneisonicotinohydrazide

Cat. No. B096340
CAS RN: 15407-81-5
M. Wt: 217.27 g/mol
InChI Key: NGFVJSNUQFGXDF-UHFFFAOYSA-N
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Description

“N’-cyclohexylideneisonicotinohydrazide” is a chemical compound with the molecular formula C12H15N3O . It has an average mass of 217.267 Da and a monoisotopic mass of 217.121506 Da .


Molecular Structure Analysis

The molecular structure of “N’-cyclohexylideneisonicotinohydrazide” is represented by the linear formula C12H15N3O . The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

“N’-cyclohexylideneisonicotinohydrazide” has a molecular weight of 217.273 g/mol . Unfortunately, other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Urease Inhibition for Therapeutic Applications

N-(cyclohexylideneamino)pyridine-4-carboxamide: derivatives have been explored as potential urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which can lead to life-threatening conditions such as gastric and duodenal cancer. The inhibition of urease is a promising approach for developing new therapies against these conditions .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between a potential drug and its target enzymeN-(cyclohexylideneamino)pyridine-4-carboxamide derivatives have been subjected to molecular docking to demonstrate their binding mode with urease, providing insights into their mode of action and potential as therapeutic agents .

Kinetic Studies for Drug Development

Kinetic studies involving N-(cyclohexylideneamino)pyridine-4-carboxamide derivatives help in determining the rate at which these compounds can inhibit urease. This information is vital for assessing the efficacy of these compounds as drugs .

Synthesis of Bioactive Products

The amide bond in N-(cyclohexylideneamino)pyridine-4-carboxamide is significant in the synthesis of bioactive products. These compounds play a role in creating substances with anticancer , antifungal , and antibacterial properties, contributing to the development of new medications .

Amidation of Carboxylic Acid Substrates

The compound is involved in the amidation process of carboxylic acid substrates, a fundamental reaction in organic and medicinal chemistry. This reaction is essential for synthesizing peptides, lactams, and a significant portion of familiar drugs .

Pharmaceutical Drug Design

A statistical analysis of medicinal chemistry databases reveals that more than 25% of familiar drugs contain a carboxamide group. The structural feature of N-(cyclohexylideneamino)pyridine-4-carboxamide makes it valuable for the design and synthesis of new pharmaceutical drugs .

ADME Profile Analysis

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug is critical for its developmentN-(cyclohexylideneamino)pyridine-4-carboxamide derivatives have been analyzed for their ADME profiles to ensure they have the properties necessary for effective and safe drugs .

Development of Enzyme Inhibitors as Potential Drugs

The compound’s derivatives are being investigated in the context of enzyme inhibition, which is a strategic approach in drug discovery. By inhibiting specific enzymes, these derivatives can be developed into drugs that treat various diseases .

Safety And Hazards

Sigma-Aldrich sells “N’-cyclohexylideneisonicotinohydrazide” as-is and makes no representation or warranty whatsoever with respect to this product . It’s important to handle it with care, following all safety precautions.

properties

IUPAC Name

N-(cyclohexylideneamino)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-12(10-6-8-13-9-7-10)15-14-11-4-2-1-3-5-11/h6-9H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFVJSNUQFGXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)C2=CC=NC=C2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165526
Record name Isonicotinic acid, cyclohexylidenehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohexylideneamino)pyridine-4-carboxamide

CAS RN

15407-81-5
Record name 4-Pyridinecarboxylic acid, 2-cyclohexylidenehydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15407-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isonicotinic acid, cyclohexylidenehydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015407815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isonicotinic acid, cyclohexylidenehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-CYCLOHEXYLIDENEISONICOTINOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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